4-amino-N-cyclohexylbenzamide

Description

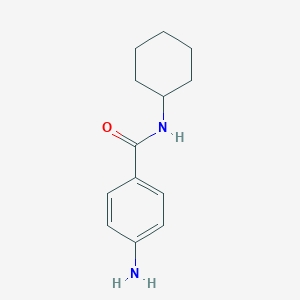

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-cyclohexylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c14-11-8-6-10(7-9-11)13(16)15-12-4-2-1-3-5-12/h6-9,12H,1-5,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAESCVXWIWIQKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350446 | |

| Record name | 4-amino-N-cyclohexylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17675-42-2 | |

| Record name | 4-amino-N-cyclohexylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-amino-N-cyclohexylbenzamide (CAS No. 17675-42-2)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-amino-N-cyclohexylbenzamide, a versatile benzamide derivative with potential applications in medicinal chemistry and materials science. While public domain data on the specific biological activities of this compound are limited, its structural motifs—a 4-aminobenzamide core and a lipophilic cyclohexyl group—suggest its potential as a scaffold for the development of novel therapeutic agents. This document details the physicochemical properties, synthesis, and spectral characterization of this compound. In the absence of extensive specific research on this molecule, this guide provides robust, field-proven protocols for its synthesis and characterization, drawing from established methodologies for analogous compounds. This guide is intended to serve as a foundational resource for researchers interested in exploring the potential of this compound and its derivatives.

Introduction and Chemical Identity

This compound, registered under CAS number 17675-42-2, is a primary aromatic amine and a secondary amide.[1] The core structure features a benzamide moiety substituted with an amino group at the para position of the benzene ring and a cyclohexyl group on the amide nitrogen. The presence of the 4-aminobenzoyl group is significant, as this scaffold is found in a variety of biologically active molecules. The N-cyclohexyl substituent imparts increased lipophilicity, which can be a critical determinant of a compound's pharmacokinetic and pharmacodynamic properties.

Table 1: Chemical and Physical Properties of this compound [1]

| Property | Value |

| CAS Number | 17675-42-2 |

| Molecular Formula | C₁₃H₁₈N₂O |

| Molecular Weight | 218.29 g/mol |

| IUPAC Name | This compound |

| SMILES | C1CCC(CC1)NC(=O)C2=CC=C(C=C2)N |

| InChIKey | KAESCVXWIWIQKP-UHFFFAOYSA-N |

| Appearance | White to off-white solid (predicted) |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Soluble in organic solvents such as DMSO and methanol; sparingly soluble in water (predicted). |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through standard amide bond formation reactions. Two primary retrosynthetic approaches are presented here, both of which are widely applicable in medicinal chemistry for the synthesis of benzamide derivatives.

Retrosynthetic Analysis

A logical disconnection of the amide bond in this compound suggests two primary synthetic routes:

-

Route A: Acylation of cyclohexylamine with a 4-aminobenzoic acid derivative.

-

Route B: Nucleophilic substitution on a 4-halobenzamide with cyclohexylamine, followed by amination.

The following diagram illustrates the retrosynthetic analysis for Route A, which is generally the more direct and higher-yielding approach.

Caption: Retrosynthetic analysis of this compound via amide bond disconnection.

Detailed Experimental Protocol (Route A)

This protocol describes the synthesis of this compound from 4-aminobenzoic acid and cyclohexylamine using a carbodiimide coupling agent. This method is widely used due to its mild reaction conditions and high efficiency.

Materials:

-

4-aminobenzoic acid

-

Cyclohexylamine

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-aminobenzoic acid (1.0 eq) and HOBt (1.2 eq).

-

Dissolution: Dissolve the solids in anhydrous DCM or DMF.

-

Activation: Add DCC or EDC (1.1 eq) to the solution and stir at room temperature for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.

-

Amine Addition: Add cyclohexylamine (1.05 eq) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

-

Workup:

-

If using DCC, filter the reaction mixture to remove the DCU precipitate and wash the solid with a small amount of DCM.

-

Combine the filtrate and washings and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound.

Caption: A proposed workflow for the initial biological evaluation of this compound.

Safety and Handling

Based on GHS classification data, this compound is considered harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. [1] Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with soap and water. If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical attention.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a readily synthesizable compound with a chemical structure that holds promise for applications in medicinal chemistry and drug discovery. While specific biological data for this molecule is currently lacking in the public domain, this technical guide provides a solid foundation for its synthesis, characterization, and initial biological evaluation. The provided protocols and workflows are based on established and reliable methodologies, enabling researchers to confidently produce and investigate this compound and its potential derivatives. Further research is warranted to elucidate the pharmacological profile of this compound and to explore its potential as a scaffold for the development of new therapeutic agents.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 4-amino-N-cyclohexylbenzamide

Abstract

This technical guide provides an in-depth analysis of the core physical and chemical properties of 4-amino-N-cyclohexylbenzamide (CAS No. 16937-33-4). Designed for researchers, scientists, and professionals in drug development, this document synthesizes predicted data with established analytical methodologies. It offers not only a summary of key physicochemical parameters but also detailed, field-proven protocols for their experimental determination and characterization. The guide emphasizes the scientific rationale behind procedural steps, ensuring a robust and reproducible approach to handling and analyzing this compound. Sections include a comprehensive data summary, step-by-step experimental workflows for thermal analysis and solubility, a predictive guide to its spectroscopic profile, and critical safety and handling procedures.

Introduction and Molecular Overview

This compound is a substituted aromatic amide featuring a primary arylamine, a secondary amide linkage, and a saturated cycloaliphatic ring. Its molecular structure combines the rigidity of the benzamide core with the conformational flexibility of the cyclohexyl group. The primary amine at the 4-position of the phenyl ring makes it a derivative of para-aminobenzoic acid (PABA), a common motif in medicinal chemistry. The N-cyclohexyl substituent significantly increases the molecule's lipophilicity compared to a simple benzamide, which has profound implications for its solubility, membrane permeability, and metabolic profile.

Understanding the fundamental physical properties of this molecule is a prerequisite for any application, from chemical synthesis and purification to formulation development and biological screening. This guide serves as a foundational reference for these activities.

Molecular Identifiers:

-

IUPAC Name: this compound[1]

-

CAS Number: 17675-33-4[1]

-

Molecular Formula: C₁₃H₁₈N₂O[1]

-

SMILES: C1CCC(CC1)NC(=O)C2=CC=C(C=C2)N[1]

-

InChIKey: KAESCVXWIWIQKP-UHFFFAOYSA-N[1]

Summary of Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound. It is critical to note that many of these values are derived from computational prediction models (in silico) and should be confirmed with empirical laboratory data. The significant variance in predicted water solubility values highlights the limitations of such models and underscores the importance of experimental verification, as detailed in Section 3.0.

| Property | Value | Source & Method |

| Molecular Weight | 218.29 g/mol | PubChem (Computed)[1] |

| Appearance | Powder | Sigma-Aldrich |

| Melting Point (Tₘ) | 162.67 °C | Chemchart (Predicted, EPI Suite) |

| Boiling Point | 352.42 °C to 411.7 °C | Chemchart (Predicted, EPA T.E.S.T. / EPI Suite) |

| Density | 1.11 g/cm³ | Chemchart (Predicted, EPA T.E.S.T.) |

| Water Solubility | 46.68 mg/L (low estimate) to 3964.4 mg/L (high estimate) | Chemchart (Predicted, EPA T.E.S.T. / EPI Suite) |

| Flash Point | 189.17 °C | Chemchart (Predicted, EPA T.E.S.T.) |

| pKa (Predicted) | ~3.5-4.5 (for the aromatic amine); ~16-17 (for the amide N-H) | Standard functional group prediction |

Experimental Determination of Core Properties

This section provides detailed, self-validating protocols for determining key physical properties. The methodologies are selected to provide high-quality, reproducible data suitable for regulatory and research purposes.

Thermal Analysis: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Causality: The melting point (Tₘ) is a critical indicator of purity and identity. Differential Scanning Calorimetry (DSC) is the preferred method over traditional capillary techniques as it provides more accurate and comprehensive data, including the heat of fusion (enthalpy). The protocol includes a heat/cool/heat cycle, which is essential to erase the sample's prior thermal history, removing any crystalline imperfections or polymorphic variations that could affect the melting endotherm.[2] The melting point is determined from the extrapolated onset of the melting peak, as this represents the temperature at which the first traces of melting occur under thermodynamic equilibrium, extrapolated to a zero heating rate.[3]

Protocol:

-

Sample Preparation: Accurately weigh 3-5 mg of this compound powder into an aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan using a sample crimper to prevent any loss of material during heating. Prepare an identical empty, sealed pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 20-50 mL/min) to prevent oxidative degradation.[2]

-

Thermal History Erasure:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature to 180 °C (approximately 20 °C above the expected Tₘ) at a rate of 20 °C/min.

-

Hold isothermally for 2 minutes.

-

Cool the sample to 25 °C at a rate of 20 °C/min.

-

-

Data Acquisition:

-

Equilibrate at 25 °C for 5 minutes.

-

Heat the sample from 25 °C to 180 °C at a controlled rate of 10 °C/min.

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

Plot the heat flow (W/g) versus temperature (°C).

-

The melting event will appear as an endothermic peak.

-

Determine the extrapolated onset temperature of the peak. This value is reported as the melting point (Tₘ).

-

Integrate the area under the peak to calculate the heat of fusion (ΔHfus).

-

Caption: DSC workflow for melting point determination.

Thermodynamic Aqueous Solubility Determination (Shake-Flask Method)

Causality: The "shake-flask" method is considered the gold standard for determining thermodynamic (or equilibrium) solubility.[4] It measures the concentration of a compound in a saturated solution after it has reached equilibrium with an excess of the solid material. This is fundamentally different from kinetic solubility assays, which can overestimate solubility due to the use of co-solvents like DMSO and short incubation times.[5][6] Per biopharmaceutical guidelines, solubility should be tested over the physiological pH range of 1.2 to 6.8 at 37 °C to assess its potential for oral absorption.[7]

Protocol:

-

Buffer Preparation: Prepare aqueous buffers at pH 1.2, 4.5, and 6.8 using standard pharmacopeial recipes.

-

Sample Addition: Add an excess amount of solid this compound (e.g., ~10 mg) to separate vials containing a known volume (e.g., 5 mL) of each buffer. The amount should be sufficient to ensure solid material remains undissolved at equilibrium.

-

Equilibration:

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at 37 °C for 1 hour to let larger particles settle.

-

Withdraw an aliquot from the supernatant and immediately filter it through a 0.22 µm PVDF syringe filter to remove all undissolved solids. The first few drops should be discarded to saturate any potential binding sites on the filter.

-

-

Quantification:

-

Prepare a standard calibration curve of the compound in a suitable solvent (e.g., acetonitrile/water).

-

Dilute the filtered sample solution with the analysis solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample and standards using a validated HPLC-UV or LC-MS method.

-

-

Data Analysis:

-

Determine the concentration of the compound in the filtered sample using the calibration curve.

-

Calculate the initial solubility in mg/L or µg/mL.

-

The lowest solubility value measured across the pH range is reported as the compound's aqueous solubility for classification purposes.[7]

-

Predictive Spectroscopic & Chromatographic Profile

No public-domain spectra for this compound are currently available. This section provides a predictive analysis based on the known spectral properties of its constituent functional groups. This profile is essential for identity confirmation and purity assessment during synthesis and analysis.

Caption: Workflow for compound identity confirmation.

Infrared (IR) Spectroscopy

The IR spectrum will provide clear evidence of the key functional groups.

-

N-H Stretching: The primary aromatic amine (-NH₂) will exhibit two distinct, medium-intensity bands around 3400-3300 cm⁻¹. The secondary amide N-H will show a single, broader band around 3350-3310 cm⁻¹.[8]

-

C-H Stretching: Aliphatic C-H stretches from the cyclohexyl ring will appear just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹). Aromatic C-H stretches will appear just above 3000 cm⁻¹.[9]

-

C=O Stretching (Amide I Band): A very strong, sharp absorption is expected between 1690-1630 cm⁻¹ for the secondary amide carbonyl.[9] Conjugation with the phenyl ring may shift this to the lower end of the range (~1650 cm⁻¹).[10]

-

N-H Bending: The primary amine will show a medium-intensity scissoring vibration in the 1650-1580 cm⁻¹ region.[8] The secondary amide N-H bend (Amide II band) typically appears around 1550 cm⁻¹.

-

C-N Stretching: A strong band for the aromatic C-N bond is expected in the 1335-1250 cm⁻¹ range.[8]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum will provide a detailed map of the proton environments.

-

Aromatic Protons (Ar-H): The para-substituted phenyl ring will show two distinct signals, each integrating to 2H. Due to the strong electron-donating effect of the -NH₂ group and the electron-withdrawing effect of the amide, these will appear as doublets (or complex multiplets) in the ~6.5-7.8 ppm range.[11] The protons ortho to the amine group will be more upfield (shielded) than the protons ortho to the amide.

-

Amide Proton (-NH-CO): A broad singlet or triplet (if coupled to the cyclohexyl C-H) is expected downfield, typically between 8.0-9.0 ppm. Its chemical shift can be concentration and solvent dependent.[12]

-

Amine Protons (-NH₂): A broad singlet integrating to 2H, likely in the 3.5-4.5 ppm range. This peak may exchange with D₂O.[12]

-

Cyclohexyl Protons (-C₆H₁₁): A series of broad, overlapping multiplets will appear in the upfield region, typically between 1.0-2.0 ppm. The axial and equatorial protons will have different chemical shifts. The single proton on the carbon attached to the amide nitrogen (N-CH) will be the most downfield of this group, likely appearing as a multiplet around 3.5-4.0 ppm.[13]

Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry will confirm the molecular weight and provide structural information through fragmentation.

-

Molecular Ion (M⁺): The molecular ion peak should be observed at an m/z of 218. As the molecule contains two nitrogen atoms, this peak will adhere to the Nitrogen Rule (an even molecular weight).[14] The aromatic ring provides stability, so the M⁺ peak is expected to be reasonably intense.

-

Key Fragmentation Pathways:

-

Alpha-Cleavage: Cleavage of the C-N bond between the carbonyl carbon and the cyclohexyl nitrogen is likely, leading to a fragment corresponding to the benzoyl cation ([C₇H₇NO]⁺, m/z 121) or the cyclohexyl cation ([C₆H₁₁]⁺, m/z 83).

-

Amide Fragmentation: A common fragmentation is the cleavage of the amide bond to form the 4-aminobenzoyl cation ([H₂NC₆H₄CO]⁺) at m/z 120.[15]

-

Loss from Cyclohexyl Ring: Stepwise loss of alkene fragments (e.g., ethylene, C₂H₄) from the cyclohexyl ring is also a possible fragmentation pathway.

-

Safety, Handling, and Storage

As a powdered chemical with potential biological activity, this compound must be handled with appropriate precautions. The GHS classifications indicate it is harmful if swallowed and an irritant to skin, eyes, and the respiratory tract.[1]

-

Engineering Controls: All handling of the dry powder should be performed within a certified chemical fume hood or a powder containment enclosure (glovebox) to minimize inhalation risk.[16][17]

-

Personal Protective Equipment (PPE): Standard PPE includes safety glasses or goggles, a lab coat, and nitrile gloves. For weighing or transferring larger quantities where dust generation is likely, respiratory protection (e.g., an N95-rated mask or a powered air-purifying respirator) should be considered based on a risk assessment.[17]

-

Handling: Use appropriate tools (spatulas, weigh boats) to minimize dust creation. Avoid practices that generate airborne dust, such as pouring from a height. All equipment that comes into contact with the powder must be properly decontaminated after use to prevent cross-contamination.[18]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Spill Response: In case of a spill, cordon off the area. Gently cover the spill with an absorbent material to avoid making it airborne. Carefully scoop the material into a sealed container for proper disposal. Do not use a dry brush or compressed air.

References

- Powder Systems. (2024). A Guide to Processing and Holding Active Pharmaceutical Ingredients.

- ILC Dover. (n.d.). Pharmaceutical Powder Handling 101: Safety, Compliance & Containment.

- St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.

- PubChem. (n.d.). This compound.

- D'Amelia, R. (2007). DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons.

- UCLA Chemistry. (n.d.). IR Chart.

- Michigan State University. (n.d.). IR Absorption Table.

- PubMed. (2014). Establishing Powder-Handling Workflow Practices and Standard Operating Procedures: Compounding Pharmacy and Safety.

- Scribd. (n.d.). Typical Infrared Absorption Frequencies.

- UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines.

- BFM® Fitting. (n.d.). A Comprehensive Guide to Safe Powder Handling.

- Omori UK. (2025). The essentials of packaging pharmaceutical powders.

- World Health Organization (WHO). (2019). Annex 4: Proposal for waiver of in vivo bioequivalence studies for immediate-release, solid oral dosage forms containing active pharmaceutical ingredients included in the Biopharmaceutics Classification System.

- University of Colorado Boulder. (n.d.). Experiment 1 - Melting Points.

- Creative Biolabs. (n.d.). Aqueous Solubility.

- Lund University. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- Clarion University. (n.d.). Determination of Melting Point.

- SlideShare. (2021). experiment (1) determination of melting points.

- Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.

- ResearchGate. (2003). DSC Studies on Organic Melting Temperature Standards.

- Scholaris. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN).

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Read Chemistry. (2024). Fragmentation Patterns in Mass Spectrometry.

- Chemistry Connected. (n.d.). NMR shifts 1H -general.

- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

- Oregon State University. (n.d.). 1H NMR Chemical Shifts.

- ChemRxiv. (2021). pKa Prediction in Non-Aqueous Solvents.

Sources

- 1. This compound | C13H18N2O | CID 679480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 3. researchgate.net [researchgate.net]

- 4. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. who.int [who.int]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. IR Absorption Table [webspectra.chem.ucla.edu]

- 10. spcmc.ac.in [spcmc.ac.in]

- 11. compoundchem.com [compoundchem.com]

- 12. chemistryconnected.com [chemistryconnected.com]

- 13. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]

- 17. ilcdover.com [ilcdover.com]

- 18. omoriuk.co.uk [omoriuk.co.uk]

4-amino-N-cyclohexylbenzamide chemical structure

An In-Depth Technical Guide to 4-amino-N-cyclohexylbenzamide: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive scientific overview of this compound (CAS No. 17675-42-2), a substituted benzamide with potential applications in medicinal chemistry and materials science. This document delves into its core chemical structure, physicochemical properties, and detailed synthetic methodologies, including a step-by-step laboratory protocol. We explore the principles of its structural elucidation through spectroscopic analysis and discuss the broader biological context of N-substituted benzamides, highlighting potential avenues for future research. This guide is intended for researchers, chemists, and drug development professionals seeking a foundational understanding of this compound.

Introduction

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives are known to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The N-substituted benzamides, in particular, have been a focal point of drug discovery, with modifications on the amide nitrogen allowing for fine-tuning of pharmacological profiles. For instance, several N-substituted benzamide derivatives have been investigated as potent histone deacetylase (HDAC) inhibitors for cancer therapy.[1]

This compound belongs to this versatile class of molecules. It incorporates three key structural motifs: a para-substituted aminophenyl ring, a central amide linkage, and a saturated cyclohexyl group. The primary amino group offers a site for further derivatization, while the cyclohexyl moiety imparts significant lipophilicity, which can critically influence the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability. Understanding the synthesis and chemical behavior of this molecule is a crucial first step toward exploring its potential as a drug candidate or a functional building block in organic synthesis.

Chemical Identity and Physicochemical Properties

The fundamental identity of a compound is defined by its structure and associated properties. This compound is an organic molecule with the molecular formula C₁₃H₁₈N₂O.[2] Its structure consists of a benzamide core where the amide nitrogen is substituted with a cyclohexyl group, and the benzene ring is substituted with an amino group at the para-position.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [2] |

| CAS Number | 17675-42-2 | [2][3] |

| Molecular Formula | C₁₃H₁₈N₂O | [2] |

| Molecular Weight | 218.29 g/mol | [2] |

| Canonical SMILES | C1CCC(CC1)NC(=O)C2=CC=C(C=C2)N | [2] |

| InChIKey | KAESCVXWIWIQKP-UHFFFAOYSA-N | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Rotatable Bonds | 2 | [2] |

| Topological Polar Surface Area | 55.1 Ų | [2] |

| XLogP3 | 2.3 |[2] |

Synthesis and Mechanistic Considerations

The construction of the amide bond is the central transformation in the synthesis of this compound. The most direct and widely practiced method for this is the coupling of a carboxylic acid (or its activated form) with an amine.[4]

Primary Synthetic Route: Amide Coupling

The preferred synthesis involves the reaction between an activated derivative of 4-aminobenzoic acid and cyclohexylamine. A common and efficient laboratory-scale method is the Schotten-Baumann reaction, which utilizes an acyl chloride in the presence of a base.[5]

Mechanism Rationale: The synthesis begins with the activation of the carboxylic acid of 4-nitrobenzoic acid using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This step is critical because the hydroxyl group of a carboxylic acid is a poor leaving group; converting it to an acyl chloride creates a highly reactive electrophile. The subsequent nucleophilic acyl substitution by cyclohexylamine proceeds rapidly. A base, such as pyridine or triethylamine, is used to neutralize the HCl byproduct, driving the reaction to completion. Finally, the nitro group is reduced to the primary amine. This is typically achieved using a reducing agent like tin(II) chloride (SnCl₂) or catalytic hydrogenation (H₂/Pd-C). The nitro group serves as a protecting group for the amine, preventing it from reacting with the acyl chloride intermediate.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative method adapted from standard procedures for N-substituted benzamide synthesis and should be performed with appropriate safety precautions in a fume hood.[6]

Materials:

-

4-Nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Cyclohexylamine

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Ethanol

Procedure:

-

Formation of 4-Nitrobenzoyl Chloride: In a round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-nitrobenzoic acid (1.0 eq). Carefully add thionyl chloride (2.0 eq) dropwise at 0 °C. Fit the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Removal of Excess Reagent: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The resulting crude 4-nitrobenzoyl chloride is typically a solid and can be used directly in the next step.

-

Amide Coupling: Dissolve the crude 4-nitrobenzoyl chloride in anhydrous DCM. In a separate flask, dissolve cyclohexylamine (1.1 eq) and pyridine (1.2 eq) in anhydrous DCM. Cool the amine solution to 0 °C and add the acyl chloride solution dropwise with vigorous stirring.

-

Reaction and Work-up: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Isolation of Intermediate: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude N-cyclohexyl-4-nitrobenzamide, which can be purified by recrystallization from ethanol.

-

Nitro Group Reduction: Dissolve the purified N-cyclohexyl-4-nitrobenzamide in ethanol. Add SnCl₂·2H₂O (3-4 eq) and concentrated HCl. Heat the mixture to reflux for 3-5 hours until the starting material is consumed (monitored by TLC).

-

Final Product Isolation: Cool the reaction mixture and neutralize carefully with a saturated NaHCO₃ solution until the pH is basic (~8-9). Extract the aqueous layer multiple times with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford pure this compound.

Structural Elucidation and Spectroscopic Analysis

The structure of the synthesized this compound is confirmed using a combination of spectroscopic techniques, including NMR (Nuclear Magnetic Resonance), IR (Infrared) spectroscopy, and MS (Mass Spectrometry).[7]

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features | Rationale |

|---|---|---|

| ¹H NMR | δ 7.5-7.7 (d, 2H), 6.5-6.7 (d, 2H), ~5.8 (br s, 1H, NH-amide), ~4.0 (br s, 2H, NH₂-amino), 3.7-3.9 (m, 1H, CH-cyclohexyl), 1.0-2.0 (m, 10H, CH₂-cyclohexyl) | The aromatic protons will appear as two distinct doublets due to para-substitution. The amide and amine protons are exchangeable and may appear as broad singlets. The cyclohexyl protons will show complex multiplets in the aliphatic region.[8][9] |

| ¹³C NMR | δ ~167 (C=O), δ 150-155 (C-NH₂), δ 128-130 (aromatic CH), δ 118-125 (aromatic C-C=O), δ 112-115 (aromatic CH), δ ~49 (CH-cyclohexyl), δ 25-34 (CH₂-cyclohexyl) | The carbonyl carbon is the most deshielded. The aromatic carbons show distinct signals, with the carbon attached to the amino group being significantly shielded. The cyclohexyl carbons appear in the aliphatic region.[9] |

| IR (cm⁻¹) | 3400-3200 (N-H stretch, two bands for primary amine), ~3300 (N-H stretch, amide), ~1630 (C=O stretch, amide I), ~1540 (N-H bend, amide II), ~1600 & ~1500 (C=C aromatic stretch) | The N-H stretching region will be prominent. The amide carbonyl (Amide I band) is a strong, characteristic absorption. The Amide II band arises from N-H bending and C-N stretching.[10] |

| MS (ESI+) | m/z 219.15 [M+H]⁺, 241.13 [M+Na]⁺ | The mass spectrum will show a prominent peak for the protonated molecule [M+H]⁺. The exact mass can be used to confirm the molecular formula.[8] |

Potential Applications and Biological Context

While specific biological studies on this compound are limited in publicly available literature, the broader class of molecules provides a strong rationale for its investigation in drug discovery.

-

Anticancer Activity: Many N-substituted benzamides have been synthesized and evaluated as antitumor agents.[1] A notable example is Entinostat (MS-275), an HDAC inhibitor. The structural features of this compound make it a candidate for screening against various cancer cell lines. The primary amine could also serve as a handle to link it to other pharmacophores.[11]

-

Antimicrobial Agents: Derivatives of 4-aminobenzoic acid (PABA), a precursor to folic acid in bacteria, have been explored as antimicrobial agents.[12] Chemical modification of the PABA structure can lead to compounds that interfere with microbial metabolic pathways.

-

Enzyme Inhibition: The benzamide moiety is a common feature in various enzyme inhibitors. The specific combination of the aminophenyl group and the lipophilic cyclohexyl ring could confer affinity for specific biological targets.

Given the lack of specific data, a logical first step for investigation would be a systematic in-vitro screening process.

Caption: A generalized workflow for the initial in-vitro evaluation of this compound.[13]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement |

|---|

|

| Warning | H302: Harmful if swallowed.[2] | | | | H315: Causes skin irritation.[2] | | | | H319: Causes serious eye irritation.[2] | | | | H335: May cause respiratory irritation.[2] |Conclusion

This compound is a well-defined chemical entity with accessible synthetic routes grounded in fundamental organic chemistry principles. Its structure combines features common to many biologically active molecules, making it a compound of interest for further investigation in medicinal chemistry. This guide has provided the foundational knowledge required for its synthesis, characterization, and handling, offering a platform from which researchers can launch more detailed studies into its potential therapeutic applications.

References

- PubChem (n.d.). This compound. National Center for Biotechnology Information.

- Li, D., et al. (2012). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules, 17(10), 12193-12205.

- Chen, T., et al. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 16(4), 555-562.

- Wang, L., et al. (2021). Controllable Molecular Editing of 2-Amino-N-substituted Benzamides: Site-selective Synthesis of 6-Selenylated N-Substituted 1,2,3-Benzotriazine-4(3H)-ones. Organic Letters, 23(15), 5845–5850.

- Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280.

- Chemchart (n.d.). This compound (17675-42-2).

- Guchhait, S. K., et al. (2012). Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N 0 -benzoylthioureas. ResearchGate.

- PrepChem (n.d.). Synthesis of 4-amino-2-chloro-N-cyclohexyl-N-methyl-benzoic acid amide.

- PubChem (n.d.). 4-amino-N-cyclohexylbenzenesulfonamide. National Center for Biotechnology Information.

- PubChem (n.d.). 4-amino-2-cyano-N-cyclohexylbenzenesulfonamide. National Center for Biotechnology Information.

- Głowacka, I. E., et al. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 25(21), 5032.

- PubChem (n.d.). 4-((4-Amino-6-(cyclohexylmethoxy)-5-nitrosopyrimidin-2-yl)amino)benzamide. National Center for Biotechnology Information.

- ResearchGate (n.d.). UV-Visible, IR, and 1 NMR spectral data of compounds.

- ChemUniverse (n.d.). 4-Amino-N-cyclohexyl-N-methyl-benzamide.

- PubChem (n.d.). N-Cyclohexylbenzamide. National Center for Biotechnology Information.

- PubChem (n.d.). 4-Cyclohexylbenzenamine. National Center for Biotechnology Information.

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

- HepatoChem (n.d.). Amide coupling reaction in medicinal chemistry.

- Vedantu (n.d.). The IUPAC name of A Ncyclohexyl benzamide B NPheny class 11 chemistry CBSE.

- Freiberg, K. M., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Green Chemistry, 25(7), 2736-2742.

- ResearchGate (n.d.). 13C NMR spectrum of 2,3-dimethoxy-N-(cyclohexyl)benzamide (4be).

- Hilger, R. A., et al. (1993). Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors. Journal of Cancer Research and Clinical Oncology, 119(11), 663-668.

- Pharmaffiliates (n.d.). N1-((1S,2R,4S)-2-Amino-4-(dimethylcarbamoyl)cyclohexyl)-N2-(5-chloropyridin-2-yl)oxalamide Hydrochloride.

- San Diego Miramar College (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

Sources

- 1. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C13H18N2O | CID 679480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Amino-N-cyclohexyl-benzamide 95% | CAS: 17675-42-2 | AChemBlock [achemblock.com]

- 4. hepatochem.com [hepatochem.com]

- 5. This compound (17675-42-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. lehigh.edu [lehigh.edu]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

4-amino-N-cyclohexylbenzamide molecular weight

An In-Depth Technical Guide to 4-amino-N-cyclohexylbenzamide: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate in pharmaceutical research and development. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, characterization, and applications, grounded in established scientific principles.

Compound Identification and Core Properties

This compound is a substituted benzamide derivative characterized by a primary amine group on the phenyl ring and a cyclohexyl group attached to the amide nitrogen.

The structural arrangement of these functional groups dictates the molecule's chemical behavior and its utility as a versatile building block in organic synthesis.

Molecular Structure

The chemical structure consists of a central benzamide core. The benzene ring is substituted at the 4-position with an amino (-NH₂) group, which acts as a key site for further chemical modification. The amide nitrogen is substituted with a cyclohexyl ring, which imparts lipophilicity to the molecule.

Caption: 2D Chemical Structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties is presented below. These values are critical for designing experimental conditions, including solvent selection for reactions and purification, as well as for predicting the compound's behavior in biological systems.

| Property | Value | Source |

| Molecular Weight | 218.29 g/mol | [1] |

| 218.3 g/mol | [2][3] | |

| Monoisotopic Mass | 218.141913202 Da | [1] |

| XLogP3-AA | 2.3 | [1] |

| Hydrogen Bond Donors | 2 | [1][3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Rotatable Bonds | 2 | [3] |

| Melting Point (Est.) | 162.67 °C | [3] |

| Boiling Point (Est.) | 411.7 °C | [3] |

| Water Solubility (Est.) | 3964.4 mg/L | [3] |

The molecular weight is a fundamental property calculated from the sum of the atomic weights of all atoms in the molecular formula (C₁₃H₁₈N₂O). The monoisotopic mass , which is the mass of the molecule with the most abundant isotopes, is crucial for high-resolution mass spectrometry analysis to confirm the compound's identity.[1][4]

Synthesis and Characterization

The synthesis of this compound is typically achieved through a nucleophilic acyl substitution reaction. A common and efficient method is the Schotten-Baumann reaction, which involves the acylation of an amine.[3]

Synthetic Workflow: Schotten-Baumann Reaction

This approach involves the reaction of 4-aminobenzoyl chloride with cyclohexylamine. The reaction is generally performed in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Exemplary)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexylamine (1.0 eq) and a non-nucleophilic base like triethylamine (1.1 eq) in dichloromethane (DCM). Cool the flask to 0 °C using an ice bath.

-

Acylation: Dissolve 4-aminobenzoyl chloride (1.0 eq) in a minimal amount of DCM. Add this solution dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0 °C. The choice of a low temperature is crucial to control the exothermicity of the reaction and minimize side-product formation.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove excess acid, followed by water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a combination of spectroscopic techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons on the benzamide ring, the protons of the cyclohexyl ring, and the protons of the two amine groups (-NH₂ and -NH-). The aromatic protons would typically appear as two distinct doublets in the downfield region (approx. 6.5-7.5 ppm). The cyclohexyl protons would resonate in the upfield region (approx. 1.0-4.0 ppm).[5]

-

¹³C NMR: The carbon NMR spectrum would display signals corresponding to the carbonyl carbon of the amide (approx. 165-170 ppm), the aromatic carbons (approx. 110-150 ppm), and the aliphatic carbons of the cyclohexyl ring (approx. 25-50 ppm).[6]

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight. The analysis would be expected to show a prominent ion peak corresponding to the protonated molecule [M+H]⁺ at an m/z of approximately 219.15.[4]

Applications in Research and Drug Development

Benzamide derivatives are prevalent scaffolds in medicinal chemistry due to their ability to form key hydrogen bonds with biological targets.[7] this compound serves as a valuable intermediate for creating more complex molecules, particularly in the development of enzyme inhibitors.

Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

A significant application of this compound is in the synthesis of inhibitors for 11β-HSD1.[8] This enzyme is responsible for converting inactive cortisone to active cortisol within cells, and its overactivity is implicated in various metabolic disorders.

-

Therapeutic Relevance: Inhibiting 11β-HSD1 is a promising therapeutic strategy for conditions such as type 2 diabetes, obesity, and metabolic syndrome. By reducing local cortisol concentrations in key tissues like the liver and adipose tissue, these inhibitors can improve insulin sensitivity and glucose metabolism.

-

Structure-Activity Relationship (SAR): The this compound core provides a foundational structure for SAR studies. The primary amine at the 4-position allows for the introduction of diverse substituents to optimize potency, selectivity, and pharmacokinetic properties. The cyclohexylamide portion often fits into hydrophobic pockets of the enzyme's active site. Research has focused on modifying the cyclohexyl ring to enhance these interactions, leading to potent and selective inhibitors.[8]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with several hazards.

-

GHS Hazard Statements:

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a chemical compound with a molecular weight of approximately 218.29 g/mol . Its well-defined structure and versatile reactivity make it an important intermediate in the synthesis of pharmacologically active molecules. The ability to systematically modify its structure has made it a key component in the development of potent 11β-HSD1 inhibitors, highlighting its significance for researchers and professionals in the field of drug discovery and development. Proper handling and characterization are essential for its effective and safe use in a laboratory setting.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 679480, this compound.

- Chemchart (n.d.). This compound (17675-42-2).

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 730226, 4-amino-N-cyclohexylbenzenesulfonamide.

- Supplementary Information (n.d.). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16793125, 4-amino-2-chloro-N-cyclohexyl-N-methylbenzamide.

- Thierauch, K. H., et al. (2012). Synthesis and optimization of novel 4,4-disubstituted cyclohexylbenzamide derivatives as potent 11β-HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(7), 2356-2360.

- PubChemLite (2025). This compound (C13H18N2O).

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 577661, 2-Amino-N-cyclohexylbenzamide.

- ResearchGate (n.d.). ¹³C NMR spectrum of 2,3-dimethoxy-N-(cyclohexyl)benzamide (4be).

- Google Patents (2017). WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.

- ChemSynthesis (2025). N-cyclohexylbenzamide.

- Drug Discovery & Development (2016). Chemists Make Strides to Simplify Drug Design, Synthesis.

- MDPI (2025). 2-((Diphenylmethylene)amino)ethyl N-(Cyclohexyl)carbamate.

- Bongioanni, A., et al. (2022). Amino acids and its pharmaceutical applications: A mini review. International Journal of Pharmaceutics, 613, 121375.

Sources

- 1. This compound | C13H18N2O | CID 679480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Amino-N-cyclohexyl-benzamide 95% | CAS: 17675-42-2 | AChemBlock [achemblock.com]

- 3. This compound (17675-42-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. PubChemLite - this compound (C13H18N2O) [pubchemlite.lcsb.uni.lu]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 8. Synthesis and optimization of novel 4,4-disubstituted cyclohexylbenzamide derivatives as potent 11β-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-amino-2-chloro-N-cyclohexyl-N-methylbenzamide | C14H19ClN2O | CID 16793125 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-amino-N-cyclohexylbenzamide synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-amino-N-cyclohexylbenzamide

Introduction

This compound is a substituted benzamide that serves as a valuable building block in medicinal chemistry and materials science. Its structure, featuring a primary aromatic amine, a cyclohexyl group, and an amide linkage, offers multiple points for further chemical modification, making it an attractive scaffold for the development of novel pharmaceutical agents and functional materials. This guide provides a comprehensive technical overview of the primary synthetic pathways to this compound, designed for researchers, chemists, and drug development professionals. We will delve into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for its synthesis, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, this compound, reveals several viable synthetic disconnections. The most apparent disconnection is at the amide bond (C-N bond), suggesting a coupling reaction between a 4-aminobenzoic acid derivative and cyclohexylamine. A second key consideration is the reactivity of the aromatic amino group, which can be introduced either at the final step or be present from the start, potentially requiring protection. This leads to three primary synthetic strategies that will be explored in this guide.

Caption: Retrosynthetic analysis of this compound.

Pathway 1: Post-Amidation Reduction Strategy

This is arguably the most robust and widely applicable strategy. It involves first constructing the stable amide bond using a nitro-substituted precursor, followed by the chemical reduction of the nitro group to the desired amine. This sequence avoids potential side reactions associated with the free amine during the amide coupling step.

Step 1: Synthesis of N-cyclohexyl-4-nitrobenzamide via Amide Coupling

The formation of the amide bond between 4-nitrobenzoic acid and cyclohexylamine is a condensation reaction that requires activation of the carboxylic acid, as direct heating would necessitate harsh conditions detrimental to many substrates. Carbodiimide-mediated coupling is a standard and highly efficient method for this transformation under mild conditions.[1][2]

Reaction Scheme:

4-Nitrobenzoic Acid + Cyclohexylamine --(Coupling Agents)--> N-cyclohexyl-4-nitrobenzamide

Mechanism of Carbodiimide Coupling:

The reaction is typically mediated by a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt).[3]

-

Activation: The carboxylic acid attacks the carbodiimide (DCC) to form a highly reactive O-acylisourea intermediate.[2]

-

Nucleophilic Attack: This intermediate can be directly attacked by the amine (cyclohexylamine) to form the amide and a dicyclohexylurea (DCU) byproduct.

-

Role of HOBt: The O-acylisourea is susceptible to racemization and can rearrange to a stable N-acylurea, terminating the reaction. HOBt is often added to trap the O-acylisourea, forming an active ester intermediate. This new intermediate is less prone to side reactions and reacts cleanly with the amine to yield the desired amide with higher efficiency and reduced epimerization risk (a critical concern in peptide chemistry).

Caption: Amide coupling mechanism using DCC with HOBt as an additive.

Experimental Protocol: Synthesis of N-cyclohexyl-4-nitrobenzamide

-

Preparation: In a round-bottom flask, dissolve 4-nitrobenzoic acid (1.0 eq.) and HOBt (1.1 eq.) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Cooling: Cool the solution to 0 °C in an ice bath with stirring.

-

Coupling Agent Addition: Add EDC·HCl (1.2 eq.) or a solution of DCC (1.1 eq.) in DCM to the mixture portion-wise. Stir for 20 minutes at 0 °C.

-

Amine Addition: Add cyclohexylamine (1.1 eq.) dropwise to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

Work-up: If using DCC, filter the precipitated DCU. Dilute the filtrate with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product[4][5] can be purified by recrystallization from ethanol or ethyl acetate/hexanes.

| Parameter | Condition | Rationale |

| Solvent | Anhydrous DCM, DMF | Aprotic solvents that solubilize reactants without interfering. |

| Temperature | 0 °C to RT | Initial cooling minimizes side reactions during activation. |

| Stoichiometry | Slight excess of amine & coupling agents | Drives the reaction to completion. |

| Work-up | Acid/Base Washes | Removes unreacted starting materials and HOBt. |

Step 2: Reduction of N-cyclohexyl-4-nitrobenzamide

The reduction of the aromatic nitro group to a primary amine is a fundamental transformation.[6] Catalytic hydrogenation is the method of choice for this step due to its high chemoselectivity, mild reaction conditions, and the generation of water as the only byproduct.[6]

Reaction Scheme:

N-cyclohexyl-4-nitrobenzamide --(Catalyst, H₂ source)--> this compound

Mechanism of Catalytic Hydrogenation:

The reaction occurs on the surface of a heterogeneous catalyst, typically a noble metal like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C).

-

Adsorption: Both the nitro compound and molecular hydrogen (H₂) are adsorbed onto the catalyst surface.

-

Hydrogen Activation: The H-H bond is cleaved on the metal surface, generating reactive atomic hydrogen species.

-

Stepwise Reduction: The nitro group is sequentially reduced, likely through nitroso and hydroxylamine intermediates, to the final amine.[6][7] These intermediates are generally unstable and are not isolated under these conditions.[7]

Experimental Protocol: Catalytic Hydrogenation

-

Setup: To a solution of N-cyclohexyl-4-nitrobenzamide (1.0 eq.) in methanol or ethanol in a suitable hydrogenation vessel, add 10% Pd/C (5-10 mol% Pd).

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (H₂). The reaction can be run at atmospheric pressure (using a balloon) or higher pressures (in a Parr shaker) for faster conversion.

-

Reaction: Stir the mixture vigorously at room temperature until hydrogen uptake ceases or TLC analysis indicates complete consumption of the starting material.

-

Work-up: Carefully purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. This compound can be purified by recrystallization if necessary.

| Catalyst | Hydrogen Source | Solvents | Pros & Cons |

| 10% Pd/C | H₂ gas (1-5 atm) | Methanol, Ethanol, Ethyl Acetate | Pros: High efficiency, clean reaction. Cons: Flammable H₂ gas, cost of palladium. |

| Raney Ni | H₂ gas (1-5 atm) | Ethanol | Pros: Lower cost. Cons: Pyrophoric catalyst, requires careful handling. |

| Cu NPs[8] | NH₃BH₃ | Methanol | Pros: Earth-abundant metal, mild conditions. Cons: Requires in-situ catalyst generation. |

| Mn-based[6] | H₂ gas (40 bar) | THF | Pros: Air-stable base-metal catalyst. Cons: Requires higher pressure. |

Pathway 2: Acyl Chloride-Mediated Synthesis

This pathway is a classic alternative that avoids potentially expensive coupling reagents. It proceeds by first converting the carboxylic acid to a highly reactive acyl chloride, which then readily reacts with the amine.

Caption: Workflow for the Acyl Chloride-Mediated Synthesis.

Step 1: Preparation of 4-Nitrobenzoyl Chloride

4-nitrobenzoic acid can be converted to 4-nitrobenzoyl chloride using standard chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[9][10][11] Thionyl chloride is often preferred as the byproducts (SO₂ and HCl) are gaseous, simplifying purification.[10]

Experimental Protocol: Synthesis of 4-Nitrobenzoyl Chloride

-

Setup: In a fume hood, combine 4-nitrobenzoic acid (1.0 eq.) and thionyl chloride (2.0-3.0 eq.) in a round-bottom flask fitted with a reflux condenser and a gas outlet to scrub HCl and SO₂. A catalytic amount of DMF can accelerate the reaction.

-

Reaction: Heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours, or until the evolution of gas ceases and the solid dissolves.

-

Purification: Allow the mixture to cool. Remove the excess thionyl chloride by distillation, followed by vacuum distillation of the crude 4-nitrobenzoyl chloride to yield a yellow crystalline solid.[9]

Step 2: Acylation of Cyclohexylamine (Schotten-Baumann Reaction)

The highly electrophilic acyl chloride reacts rapidly with cyclohexylamine. The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction, driving it to completion.[2]

Experimental Protocol: Acylation

-

Preparation: Dissolve cyclohexylamine (1.0 eq.) and a base such as triethylamine or pyridine (1.1 eq.) in an anhydrous aprotic solvent like DCM at 0 °C.

-

Acyl Chloride Addition: Slowly add a solution of 4-nitrobenzoyl chloride (1.0 eq.) in DCM to the stirred amine solution. Maintain the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-3 hours.

-

Work-up & Purification: Perform an aqueous work-up as described in Pathway 1, Step 1, to remove the hydrochloride salt and any unreacted materials. Purify by recrystallization.

Step 3: Reduction of the Nitro Group

This step is identical to the reduction described in Pathway 1, Step 2.

Pathway 3: The Protected Amine Strategy

This strategy begins with 4-aminobenzoic acid but requires protection of the nucleophilic amino group to prevent it from interfering with the subsequent amide coupling reaction. The high reactivity of anilines can lead to polymerization or reaction with the activated carboxylic acid intended for the cyclohexylamine.[12][13]

Step 1: Protection of 4-Aminobenzoic Acid

Acetylation is a common method for protecting an amino group. The resulting acetamide is significantly less nucleophilic and less basic than the free amine.

Experimental Protocol: N-Acetylation

-

Dissolve 4-aminobenzoic acid in a suitable solvent (e.g., aqueous sodium acetate solution or acetic acid).

-

Add acetic anhydride portion-wise while stirring at room temperature.

-

Stir for 1-2 hours. The product, N-acetyl-4-aminobenzoic acid, often precipitates.

-

Collect the solid by filtration, wash with cold water, and dry.

Step 2: Amide Coupling

The N-acetylated product is then coupled with cyclohexylamine using the same carbodiimide chemistry described in Pathway 1, Step 1.

Step 3: Deprotection

The final step is to remove the acetyl protecting group to reveal the target primary amine. This is typically achieved by amide hydrolysis under acidic or basic conditions.

Experimental Protocol: Deprotection

-

Reflux the N-acetylated intermediate in an aqueous acid solution (e.g., 3M HCl) or a basic solution (e.g., 10% NaOH).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and neutralize with a base (if acidic) or an acid (if basic) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

Comparative Analysis of Synthetic Pathways

| Feature | Pathway 1 (Post-Amidation Reduction) | Pathway 2 (Acyl Chloride) | Pathway 3 (Protected Amine) |

| Number of Steps | 2 | 3 (if starting from acid) | 3 |

| Starting Materials | 4-Nitrobenzoic Acid | 4-Nitrobenzoic Acid | 4-Aminobenzoic Acid |

| Key Reagents | Coupling Agents (EDC, DCC), H₂, Pd/C | SOCl₂ or PCl₅, H₂, Pd/C | Acetic Anhydride, Coupling Agents, Acid/Base |

| Scalability | Excellent; avoids harsh reagents. | Good; acyl chlorides are highly reactive but moisture-sensitive. | Moderate; protection/deprotection adds steps. |

| Safety & Handling | Requires handling of H₂ gas. | Involves corrosive and toxic SOCl₂/PCl₅ and generates HCl gas. | Standard laboratory procedures. |

| Overall Yield | Generally high and reliable. | Can be very high; depends on handling of reactive intermediates. | Can be lower due to additional steps. |

| Recommendation | Most Recommended for reliability, scalability, and high yields. | A strong alternative, especially if coupling reagents are cost-prohibitive. | Less efficient; generally used only if the starting material is exclusively 4-aminobenzoic acid. |

Conclusion

The synthesis of this compound can be accomplished through several logical pathways. For general laboratory and process scale-up applications, the Post-Amidation Reduction Strategy (Pathway 1) is superior. Its reliance on mild and well-established coupling and reduction protocols ensures high yields, excellent reliability, and operational simplicity. The Acyl Chloride-Mediated Synthesis (Pathway 2) is also highly effective but introduces more hazardous reagents. The Protected Amine Strategy (Pathway 3) is the least atom-economical and should be considered a secondary option. The choice of synthetic route will ultimately depend on factors such as available starting materials, scale, cost, and safety infrastructure, but Pathway 1 provides the most robust and validated approach for drug development and research professionals.

References

- Amide coupling reaction in medicinal chemistry.

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents.Chemical Society Reviews, 38(2), 606-631. [Link]

- Coupling Reagents. Aapptec Peptides. [Link]

- Karaca, G., & Özkar, S. (2021). Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active in-situ Generated Copper Nanoparticles.ChemRxiv. [Link]

- Korstanje, T. J., van der Vlugt, J. I., & de Bruin, B. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.Organic Letters, 23(7), 2746-2751. [Link]

- Wang, L., et al. (2020). Selective Catalytic Hydrogenation of Nitroarenes to Anilines.

- Amide Synthesis. Fisher Scientific. [Link]

- Catalytic hydrogenation of nitroarenes 6 into anilines 7.

- Catalytic Hydrogenation of Nitrobenzene to Aniline. Mettler Toledo. [Link]

- Chemistry of Amides.Chemistry LibreTexts. [Link]

- Synthesis of 4-amino-2-chloro-N-cyclohexyl-N-methyl-benzoic acid amide.PrepChem.com. [Link]

- This compound (17675-42-2).Chemchart. [Link]

- Protecting Groups in Organic Synthesis.Chemistry LibreTexts. [Link]

- Protective Groups.Organic Chemistry Portal. [Link]

- Protection of Aniline Deriv

- Protecting group.Wikipedia. [Link]

- Kadaba, P. K. (1970). CONVENIENT SYNTHESIS OF 4-NITROBENZOYL CHLORIDE.

- "Protection" of Aniline in Arom

- Preparation of 4-nitrobenzoyl chloride.PrepChem.com. [Link]

- This compound.PubChem. [Link]

- But-Indr, B., et al. (2015). Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2.RSC Advances, 5(111), 91334-91338. [Link]

- Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.

- Chen, Y., et al. (2015). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors.Molecules, 20(4), 6299-6311. [Link]

- Kumar, R., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach.International Journal of Industrial Chemistry, 14(2), 133-145. [Link]

- Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.Organic Process Research & Development, 20(2), 140-177. [Link]

- N-cyclohexylbenzamide.ChemSynthesis. [Link]

- N-cyclohexyl-4-nitrobenzamide (C13H16N2O3).PubChemLite. [Link]

- Synthesis of N-cyclohexyl-3,5-di-t-butyl-4-hydroxybenzamide.PrepChem.com. [Link]

- N-cyclohexyl-4-nitrobenzamide.Stenutz. [Link]

- 4-Nitrobenzamide.PubChem. [Link]

Sources

- 1. hepatochem.com [hepatochem.com]

- 2. Amide Synthesis [fishersci.dk]

- 3. peptide.com [peptide.com]

- 4. PubChemLite - N-cyclohexyl-4-nitrobenzamide (C13H16N2O3) [pubchemlite.lcsb.uni.lu]

- 5. N-cyclohexyl-4-nitrobenzamide [stenutz.eu]

- 6. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mt.com [mt.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. tandfonline.com [tandfonline.com]

- 11. prepchem.com [prepchem.com]

- 12. m.youtube.com [m.youtube.com]

- 13. m.youtube.com [m.youtube.com]

4-amino-N-cyclohexylbenzamide IUPAC name

An In-depth Technical Guide to 4-amino-N-cyclohexylbenzamide

Abstract

This technical guide provides a comprehensive scientific overview of this compound, a substituted benzamide of interest in medicinal chemistry and synthetic research. The document is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of the compound's chemical identity, physicochemical properties, and detailed synthesis protocols. While direct biological data on this specific molecule is limited in public literature, this guide synthesizes information on structurally related compounds to discuss its potential applications and provide a framework for future investigation. Emphasis is placed on robust, field-proven methodologies, particularly for its synthesis via the Schotten-Baumann reaction, to ensure scientific integrity and reproducibility.

Compound Identification and Structure

This compound is a chemical compound featuring a central benzamide core. This core consists of a benzene ring substituted with an amino group (-NH₂) at position 4 and a carboxamide group (-C(=O)NH-). The nitrogen of the amide is further substituted with a cyclohexyl ring.

The IUPAC name for this compound is This compound [1][2]. Its identity is unequivocally established through various chemical identifiers, which are crucial for database searches and regulatory documentation.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 17675-42-2 | PubChem[1] |

| Molecular Formula | C₁₃H₁₈N₂O | PubChem[1] |

| Molecular Weight | 218.29 g/mol | PubChem[1] |

| Canonical SMILES | C1CCC(CC1)NC(=O)C2=CC=C(C=C2)N | PubChem[1] |

| InChI Key | KAESCVXWIWIQKP-UHFFFAOYSA-N | PubChem[1] |

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in both chemical and biological systems. They influence solubility, absorption, distribution, metabolism, and excretion (ADME) profiles, which are paramount in drug development. The data presented below is a combination of computed and estimated values from reliable chemical databases.

| Property | Value | Notes | Source |

| Melting Point | 162.67 °C | Estimated | Chemchart[3] |

| Boiling Point | 411.7 °C | Estimated | Chemchart[3] |

| Water Solubility | 46.68 mg/L | Estimated | Chemchart[3] |

| Density | 1.11 g/cm³ | Estimated | Chemchart[3] |

| Hydrogen Bond Donors | 2 | The -NH₂ and amide -NH groups | Chemchart[3] |

| Hydrogen Bond Acceptors | 2 | The carbonyl oxygen and amine nitrogen | Chemchart[3] |

| Rotatable Bonds | 2 | The C-C bond and C-N bond of the amide | Chemchart[3] |

Synthesis of this compound

The most reliable and industrially scalable method for synthesizing N-substituted amides is the Schotten-Baumann reaction[4][5][6]. This method involves the acylation of an amine with an acyl chloride in the presence of a base. For this compound, this translates to the reaction between 4-aminobenzoyl chloride and cyclohexylamine .

Retrosynthetic Analysis & Strategy

The primary challenge in this synthesis is the bifunctional nature of the starting material, 4-aminobenzoyl chloride. It contains both a reactive acyl chloride and a nucleophilic amino group, which can lead to self-polymerization. To circumvent this, the reaction is typically performed using the hydrochloride salt of 4-aminobenzoyl chloride, which protects the amino group from reacting with itself[3]. The base in the reaction mixture serves two critical functions: it neutralizes the hydrochloride salt to free the amine for the desired reaction, and it quenches the HCl byproduct generated during the amide bond formation, driving the reaction to completion[6].

Caption: Retrosynthetic analysis for this compound.

Detailed Experimental Protocol: Schotten-Baumann Synthesis

This protocol is a self-validating system designed for high yield and purity. The causality behind each step is explained to provide a deeper understanding of the process.

Materials:

-

4-Aminobenzoyl chloride hydrochloride

-

Cyclohexylamine

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Distilled water

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Magnetic stirrer, ice bath, separatory funnel, rotary evaporator, filtration apparatus

Procedure:

-

Preparation of Amine Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexylamine (1.0 eq.) in 50 mL of dichloromethane. Place the flask in an ice bath and allow it to cool to 0-5 °C.

-

Causality: Using a non-polar aprotic solvent like DCM dissolves the organic reactants. The reaction is conducted under cold conditions to control the exothermicity of the acylation and minimize side reactions.

-

-

Preparation of Aqueous Base: In a separate beaker, prepare a 2 M aqueous solution of sodium hydroxide.

-

Reaction Setup: To the stirred, cooled solution of cyclohexylamine, slowly add the 2 M NaOH solution (2.5 eq.). This creates a biphasic system.

-

Causality: The aqueous base will neutralize the HCl byproduct. Using a biphasic system is characteristic of the Schotten-Baumann reaction, where the product remains in the organic layer[7].

-

-

Addition of Acyl Chloride: In a separate flask, dissolve 4-aminobenzoyl chloride hydrochloride (1.05 eq.) in 30 mL of DCM. Transfer this solution to a dropping funnel. Add the acyl chloride solution dropwise to the vigorously stirred biphasic mixture over 30-45 minutes.

-

Causality: A slight excess of the acyl chloride ensures the complete consumption of the limiting amine. Slow, dropwise addition is crucial to maintain temperature control and prevent the formation of side products, including the self-polymerization of the 4-aminobenzoyl chloride[3].

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring vigorously for an additional 2-3 hours.

-

Causality: Allowing the reaction to proceed at room temperature ensures it goes to completion. Reaction progress can be monitored by Thin-Layer Chromatography (TLC).

-

-

Workup & Isolation: a. Transfer the reaction mixture to a separatory funnel. Separate the organic layer. b. Wash the organic layer sequentially with 50 mL of 1 M HCl (to remove unreacted amine), 50 mL of saturated NaHCO₃ solution (to remove unreacted acyl chloride and neutralize any remaining acid), and finally with 50 mL of brine. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Causality: This aqueous workup sequence is a standard and effective method for purifying the product by removing water-soluble impurities and unreacted starting materials.

-

-

Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound as a solid.

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting and System Validation

| Issue | Potential Cause | Recommended Solution |

| Low Yield | Incomplete reaction. | Extend reaction time at room temperature. Confirm starting material quality. |

| Product loss during workup. | Ensure pH is correct during washes. Avoid vigorous shaking that can cause emulsions. | |

| Impure Product | Self-polymerization of acyl chloride. | Ensure slow, controlled addition of acyl chloride at low temperature. |

| Unreacted starting materials present. | Optimize washing steps; use correct stoichiometry. | |

| Oily Product | Residual solvent or impurities. | Ensure complete drying of organic layer; recrystallize from a suitable solvent system. |

Spectroscopic Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-